molecular formula C15H9BrFN3O2 B3008439 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 891127-76-7

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B3008439
CAS No.: 891127-76-7
M. Wt: 362.158
InChI Key: NTXYILXMJKNERK-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both bromophenyl and fluorobenzamide groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromobenzohydrazide with 4-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is unique due to the presence of both the oxadiazole ring and the fluorobenzamide group, which may confer distinct chemical and biological properties compared to other bromophenyl derivatives

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H9BrN4OC_{13}H_{9}BrN_{4}O and a molecular weight of approximately 316.14 g/mol. It features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring :
    • The reaction often starts with the condensation of hydrazine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.
    • Elevated temperatures are usually employed to facilitate the cyclization process.
  • Introduction of the Benzamide Moiety :
    • The final step involves acylation of the oxadiazole intermediate with 4-fluorobenzoic acid or its derivatives to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Several studies have evaluated the antibacterial and antifungal activities of related oxadiazole derivatives:

  • Antibacterial Activity : this compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, oxadiazole derivatives have been noted for their ability to inhibit bacterial growth by disrupting cellular processes.
  • Antifungal Activity : Preliminary studies suggest that this compound may also possess antifungal properties against pathogenic fungi such as Candida species. The mechanism typically involves interference with fungal cell wall synthesis or function.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Mechanism of Action : The proposed mechanisms include induction of apoptosis in cancer cells through modulation of key signaling pathways (e.g., inhibition of cell proliferation and promotion of cell cycle arrest). For example, studies have shown that similar compounds can inhibit the activity of certain kinases involved in tumor growth.
  • Case Studies : Specific case studies highlight that derivatives with bromine substitutions exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-brominated counterparts. For instance, one study indicated that a related oxadiazole derivative significantly reduced viability in breast cancer cell lines through apoptotic pathways.

Research Findings Summary

Study Activity Assessed Findings
Study 1AntibacterialEffective against E. coli and S. aureus with MIC values < 50 µg/mL.
Study 2AntifungalShowed moderate activity against Candida albicans.
Study 3AnticancerInduced apoptosis in MCF-7 breast cancer cells at concentrations > 10 µM.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXYILXMJKNERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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